

An In-depth Technical Guide to the Ionizable Nature of 113-O12B

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Compound of Interest

Compound Name: 113-O12B

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Introduction

113-O12B is a novel, disulfide bond-containing ionizable cationic lipidoid that has emerged as a promising tool for the delivery of messenger RNA (mRNA), particularly in the context of vaccine development.^[1] Its unique structure allows for the formulation of lipid nanoparticles (LNPs) that demonstrate a remarkable tropism for lymph nodes, making it an attractive candidate for mRNA-based cancer vaccines designed to elicit robust T cell responses.^{[2][3][4]} This technical guide provides a comprehensive overview of the ionizable nature of **113-O12B**, including its physicochemical properties, detailed experimental protocols for its use, and a visualization of its role in cellular delivery pathways.

The ionizable nature of **113-O12B** is central to its function. At a low pH, such as that found in the endosome, the lipidoid becomes protonated, facilitating the release of its mRNA cargo into the cytoplasm. Conversely, at physiological pH, it remains relatively neutral, contributing to the stability and biocompatibility of the LNP formulation. This pH-sensitive behavior is a critical design feature of modern ionizable lipids for nucleic acid delivery.

Physicochemical Properties of 113-O12B

A summary of the key quantitative data for **113-O12B** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Chemical Name	tetrakis(2-(octyldisulfaneyl)ethyl) 3,3',3'',3'''-(((methylazanediyl)bis(ethane-2,1-diyl))bis(azanetriyl))tetrapropionate	[3]
CAS Number	2803699-72-9	[1][3]
Molecular Formula	C57H111N3O8S8	[3]
Molecular Weight	1223.03 g/mol	[1]
Purity	≥98%	[3]
Solubility	Soluble in ethanol	[3]
Storage	Store at -20°C	[1][3]

Experimental Protocols

Detailed methodologies for the synthesis, formulation, and characterization of **113-O12B** and its corresponding LNPs are crucial for reproducible research. The following protocols are based on established methods in the field.

Synthesis of 113-O12B

The synthesis of **113-O12B** involves a multi-step process that is typically performed by specialized chemists. While the precise, step-by-step synthesis is proprietary, the general approach for creating similar disulfide bond-containing lipidoids involves the reaction of an amine-containing headgroup with lipid tails featuring a disulfide linkage. This is often achieved through methods like Michael addition or other conjugation chemistries.

Formulation of 113-O12B Lipid Nanoparticles (LNPs)

The formulation of mRNA-loaded LNPs using **113-O12B** can be achieved using a microfluidic mixing technique, which allows for precise control over particle size and polydispersity.

Materials:

- **113-O12B**
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
- mRNA in a low pH buffer (e.g., citrate buffer, pH 4.0)
- Ethanol
- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- **Lipid Stock Preparation:** Dissolve **113-O12B**, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a specific molar ratio. A commonly used starting ratio for similar ionizable lipids is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:DMG-PEG 2000).
- **Aqueous Phase Preparation:** Prepare the mRNA solution in a citrate buffer at a concentration suitable for the desired final formulation.
- **Microfluidic Mixing:** Utilize a microfluidic mixing device to rapidly combine the lipid-ethanol solution with the mRNA-aqueous solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
- **Dialysis:** Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and exchange the buffer.
- **Sterilization:** Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Characterization of **113-O12B** LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

- **Method:** Dynamic Light Scattering (DLS)

- Procedure: Dilute the LNP sample in PBS. Analyze the sample using a DLS instrument to determine the average particle diameter (z-average) and PDI. The PDI value indicates the uniformity of the particle size distribution.

2. Zeta Potential Measurement:

- Method: Laser Doppler Velocimetry
- Procedure: Dilute the LNP sample in a suitable buffer (e.g., PBS). Measure the electrophoretic mobility of the particles to determine the zeta potential, which reflects the surface charge of the LNPs.

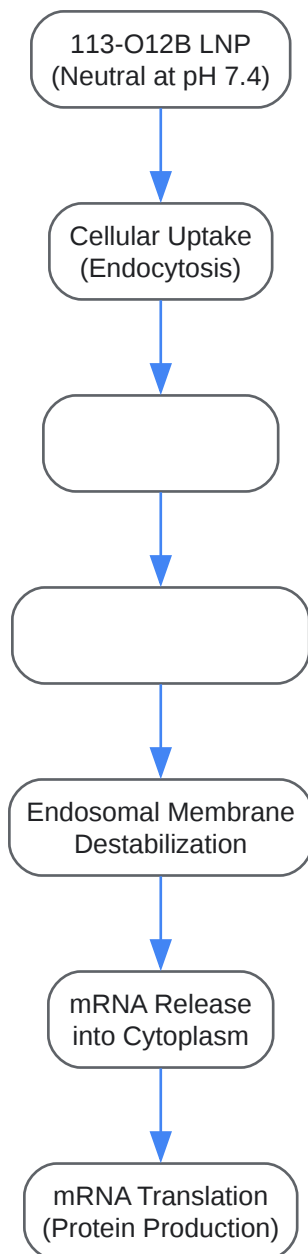
3. pKa Determination:

- Method: 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) Assay
- Procedure:
 - Prepare a series of buffers with a range of pH values (e.g., pH 3 to 10).
 - Add the LNP formulation to each buffer.
 - Add a TNS solution to each sample. TNS is a fluorescent probe that exhibits increased fluorescence in a nonpolar environment, such as the core of a protonated LNP.
 - Measure the fluorescence intensity at each pH.
 - Plot the fluorescence intensity against the pH. The pKa is the pH at which 50% of the maximum fluorescence is observed. This value is critical as it indicates the pH at which the lipidoid is 50% ionized.

Visualizations

Signaling Pathway for mRNA Delivery and Endosomal Escape

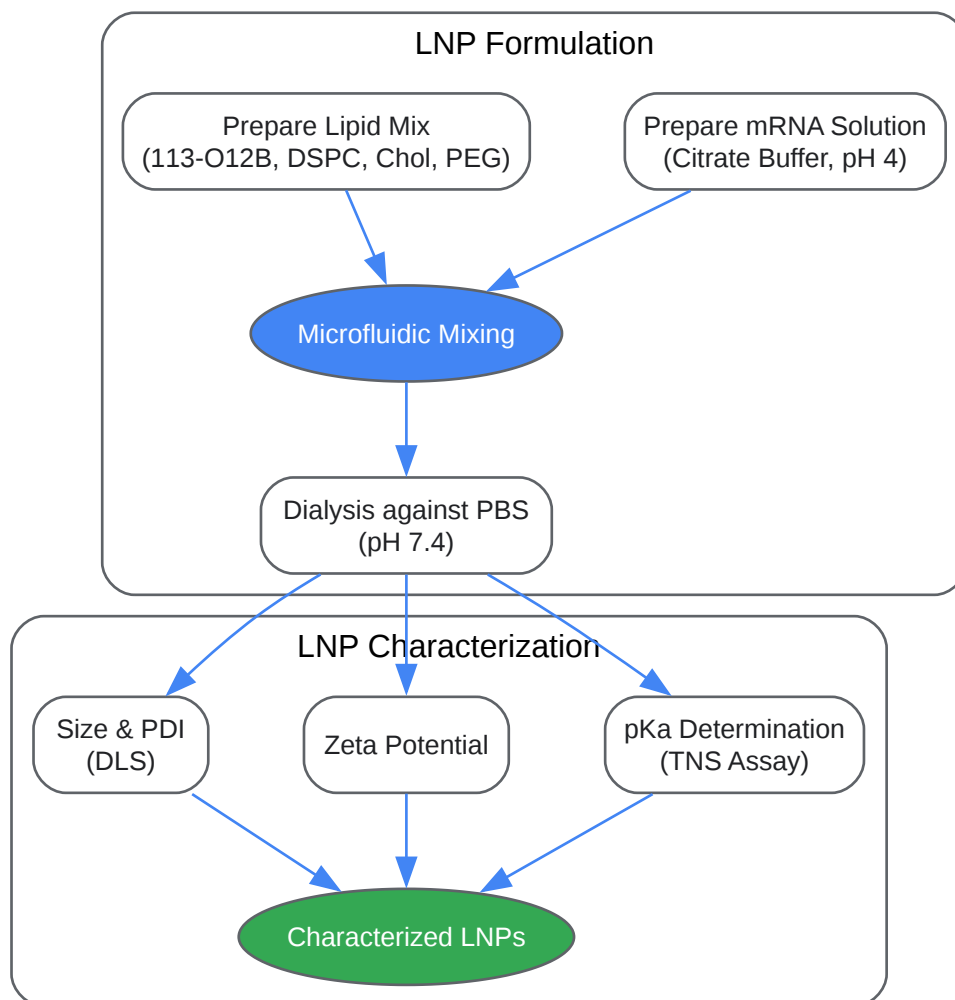
mRNA Delivery and Endosomal Escape Pathway

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Caption: Pathway of **113-O12B** LNP-mediated mRNA delivery and endosomal escape.

Experimental Workflow for LNP Formulation and Characterization

Workflow for 113-O12B LNP Formulation and Characterization



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Caption: Experimental workflow for the formulation and characterization of **113-O12B** LNPs.

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